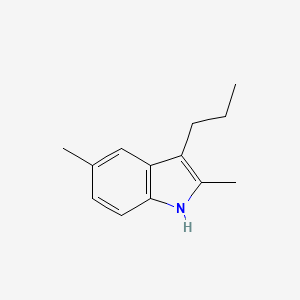
2,5-Dimethyl-3-propyl-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-propyl-1h-indole is a heterocyclic aromatic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with methyl groups at the 2nd and 5th positions and a propyl group at the 3rd position .
Métodos De Preparación
The synthesis of 2,5-Dimethyl-3-propyl-1h-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure. For this compound, specific starting materials and conditions are chosen to introduce the methyl and propyl substituents at the desired positions .
Industrial production methods often involve optimizing these synthetic routes for large-scale production. This includes using catalysts to increase yield and reduce reaction times, as well as employing continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
2,5-Dimethyl-3-propyl-1h-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the indole to its reduced form.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated indoles, while nitration produces nitroindoles .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-propyl-1h-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-propyl-1h-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, they may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
2,5-Dimethyl-3-propyl-1h-indole can be compared with other indole derivatives such as:
2,3-Dimethylindole: Similar in structure but with methyl groups at the 2nd and 3rd positions.
5-Fluoro-2,3-dimethyl-1h-indole: Contains a fluorine atom at the 5th position, which can significantly alter its biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3rd position, widely studied for its role in plant growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Número CAS |
53955-22-9 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-propyl-1H-indole |
InChI |
InChI=1S/C13H17N/c1-4-5-11-10(3)14-13-7-6-9(2)8-12(11)13/h6-8,14H,4-5H2,1-3H3 |
Clave InChI |
ORRREROEJOYMCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(NC2=C1C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


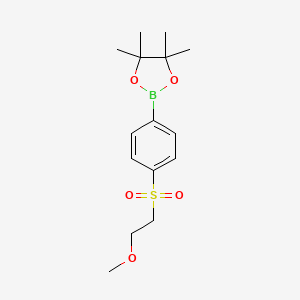
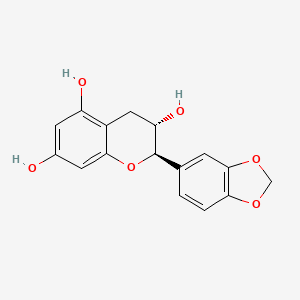

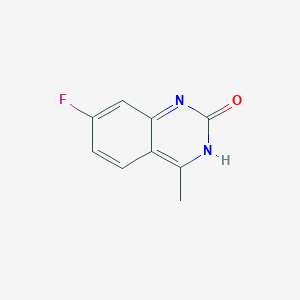
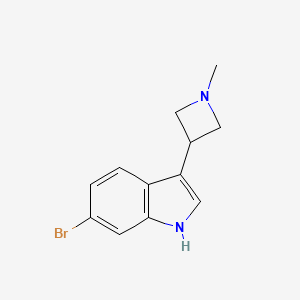
![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)
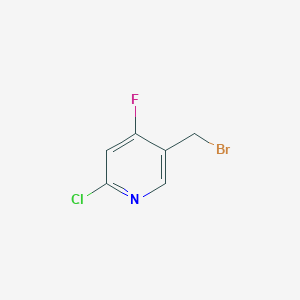
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
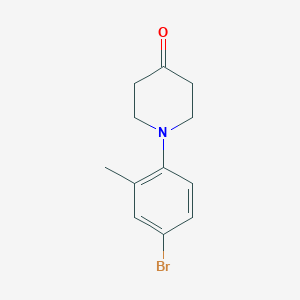
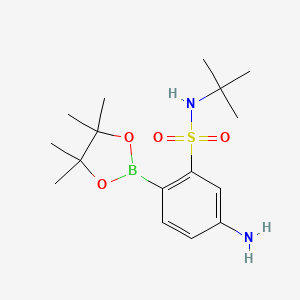

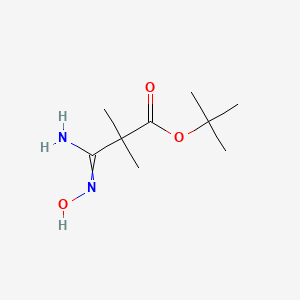
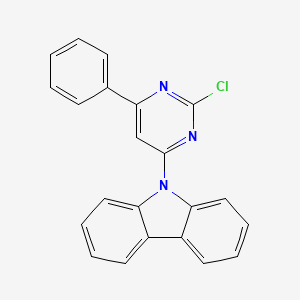
![2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13925241.png)
